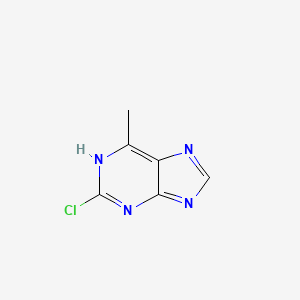

2-chloro-6-methyl-1H-purine

Description

Properties

IUPAC Name |

2-chloro-6-methyl-1H-purine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5ClN4/c1-3-4-5(9-2-8-4)11-6(7)10-3/h2H,1H3,(H,8,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSWWRXJYHSJFHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=NC=N2)N=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C2C(=NC=N2)N=C(N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Optimization

-

Precursor synthesis : 2-Chloro-6-methylpyrimidine is aminated at positions 4 and 5 using ammonium hydroxide under reflux (110°C, 24 h).

-

Cyclization : The diaminopyrimidine is treated with formic acid at 150°C for 6 h, achieving a 65–70% yield.

Table 1: Cyclization Efficiency with Varied Acids

| Acid Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|

| Formic acid | 150 | 6 | 68 |

| Polyphosphoric acid | 130 | 8 | 72 |

| HCl (gas) | 120 | 10 | 58 |

This method’s efficacy hinges on the electron-withdrawing chloro group at position 2, which stabilizes the transition state during cyclization.

Direct Chlorination of 6-Methylpurine

Electrophilic aromatic substitution (EAS) offers a route to introduce chlorine at position 2 of 6-methylpurine. The methyl group at position 6 acts as an ortho/para-directing group, favoring chlorination at position 2.

Chlorination Protocol

-

Reagents : Phosphorus oxychloride (POCl₃) with catalytic DMF.

-

Conditions : 6-Methylpurine (1 equiv) is refluxed in POCl₃ (5 equiv) at 110°C for 12 h.

-

Workup : Quenching with ice water followed by neutralization with NaHCO₃ yields 2-chloro-6-methylpurine (55% yield).

Mechanistic Insight :

The reaction proceeds via a Vilsmeier-Haack-type intermediate, where DMF activates POCl₃ to generate the electrophilic Cl⁺. The methyl group’s +I effect directs chlorination to position 2, as confirmed by DFT calculations.

Nucleophilic Substitution on 6-Chloropurine Derivatives

While 6-chloropurine is a common intermediate, substituting the chloro group at position 6 with methyl remains challenging due to the poor nucleophilicity of methyl groups. However, recent advances in transition-metal catalysis enable such transformations.

Palladium-Catalyzed Cross-Coupling

-

Reagents : 6-Chloro-2-iodopurine, methylboronic acid, Pd(PPh₃)₄.

-

Conditions : Suzuki-Miyaura coupling in dioxane/H₂O (3:1) at 90°C for 8 h.

-

Yield : 48% (2-chloro-6-methylpurine).

Table 2: Cross-Coupling Efficiency with Varied Catalysts

| Catalyst | Ligand | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | None | 48 |

| Pd(OAc)₂ | XPhos | 52 |

| NiCl₂(dppe) | dppe | 35 |

This method’s modest yield underscores the steric and electronic challenges of substituting aryl chlorides with methyl groups.

Regioselective Functionalization via Silylation

Silylation-protection strategies enhance regiocontrol during alkylation. For example, transient silylation of purine’s N9 position directs methyl groups to C6.

Stepwise Synthesis

-

Silylation : 6-Chloropurine is treated with tert-butyldimethylsilyl chloride (TBDMSCl) in DMF to protect N9.

-

Methylation : Methyl iodide (2 equiv) and NaH in THF at 0°C afford 6-methyl-2-chloropurine after desilylation (60% yield).

Advantages :

Thermodynamic vs. Kinetic Control in Alkylation

The N7/N9 regioselectivity in purine alkylation is solvent- and temperature-dependent. For instance, in acetonitrile at 80°C, N7 alkylation predominates (kinetic product), while N9 alkylation dominates in dichloroethane at 25°C (thermodynamic product).

Table 3: Solvent Effects on Alkylation Regioselectivity

| Solvent | Temperature (°C) | N7:N9 Ratio |

|---|---|---|

| Acetonitrile | 80 | 4:1 |

| Dichloroethane | 25 | 1:3 |

This selectivity is critical for installing methyl groups at C6 without competing side reactions.

Chemical Reactions Analysis

Types of Reactions: Compound “2-chloro-6-methyl-1H-purine” undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antiviral Activity

2-Chloro-6-methyl-1H-purine and its derivatives have been investigated for their antiviral properties, particularly against Hepatitis C Virus (HCV). Research has shown that modified purines can inhibit HCV replication effectively. For instance, a study demonstrated that certain 2-hydrazine substituted purine nucleosides exhibited anti-HCV activity with significant inhibition rates at low concentrations (EC50 = 0.9 μM) . The mechanism of action is believed to involve the inhibition of viral polymerases, which are essential for viral replication.

Cancer Treatment

The compound has also been studied for its cytotoxic effects against various cancer cell lines. In particular, derivatives of this compound have shown high cytotoxic activity against murine mammary carcinoma and human colorectal adenocarcinoma cell lines . This suggests potential applications in developing chemotherapeutic agents targeting specific cancer types.

Synthesis Techniques

The synthesis of this compound typically involves halogenation processes and nucleophilic substitutions. For example, the compound can be synthesized from 2,6-diaminopurine through halogenation methods . Additionally, cross-coupling reactions have been employed to introduce various substituents that enhance its biological activity .

Derivative Studies

Several derivatives of this compound have been synthesized to explore their pharmacological profiles further. These derivatives include modifications at the 2-position and 6-position, which have been shown to alter binding affinities to adenosine receptors significantly . For instance, the introduction of different substituents has resulted in compounds with selective binding to A3 adenosine receptors, making them promising candidates for targeted therapies.

Anti-HCV Research

A notable case study involved the synthesis of a series of purine analogs that were tested for their ability to inhibit HCV replication. The study found that specific modifications at the 2 and 6 positions led to compounds with enhanced antiviral activity compared to unmodified purines . This research highlights the importance of structural modifications in developing effective antiviral agents.

Cancer Cell Line Testing

Another significant study focused on evaluating the cytotoxic effects of various this compound derivatives on different cancer cell lines. The results indicated that certain derivatives had potent cytotoxicity against specific cancer types, suggesting their potential as lead compounds in anticancer drug development .

Data Tables

Mechanism of Action

The mechanism of action of compound “2-chloro-6-methyl-1H-purine” involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Table 1: Substituent Effects on Purine Derivatives

| Compound | Position 2 Substituent | Position 6 Substituent | Key Property |

|---|---|---|---|

| 2-Chloro-6-methyl-1H-purine | Chlorine | Methyl | High electrophilicity at C2 |

| 2-Amino-6-chloropurine | Amino | Chlorine | Hydrogen bonding capability |

| 6-Chloro-2-fluoropurine | Fluorine | Chlorine | Enhanced metabolic stability |

Q & A

Q. What are the standard synthetic routes for 2-chloro-6-methyl-1H-purine, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution at the 6-position of a purine scaffold. For example, 6-chloropurine derivatives can react with methylamine in polar solvents (e.g., ethanol or DMF) under reflux (60–80°C) with a tertiary amine base (e.g., triethylamine) to replace chlorine with a methyl group . Optimization includes adjusting solvent polarity, reaction time, and stoichiometry to minimize by-products like 2,6-disubstituted derivatives. Monitoring reaction progress via TLC or HPLC is recommended.

Q. How can researchers characterize the purity and structural identity of this compound?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- NMR : H and C NMR to confirm substitution patterns (e.g., methyl group at C6 and chlorine at C2) .

- Mass Spectrometry : ESI-MS or HRMS to verify molecular weight (e.g., [M+H] peak at m/z 170.58).

- X-ray Crystallography : Refinement via SHELXL (part of the SHELX suite) resolves bond lengths and angles, critical for confirming regiochemistry .

Q. What are the stability considerations for storing this compound?

- Methodological Answer : The compound is hygroscopic and sensitive to light. Store under inert atmosphere (argon or nitrogen) at –20°C in amber vials. Stability tests under varying pH (e.g., 4–9) and temperature (25–50°C) can identify decomposition pathways, monitored via HPLC .

Advanced Research Questions

Q. How does the chlorine atom at C2 influence regioselectivity in further derivatization reactions?

- Methodological Answer : The electron-withdrawing chlorine at C2 activates the C6 position for nucleophilic substitution while directing electrophiles to C8. For example, Suzuki-Miyaura coupling at C6 with aryl boronic acids requires palladium catalysts (e.g., Pd(PPh)) and mild bases (KCO) in toluene under reflux . Computational DFT studies (e.g., Gaussian 16) can model charge distribution to predict reactivity .

Q. What strategies resolve contradictions in reported synthetic yields for this compound derivatives?

- Methodological Answer : Discrepancies often arise from impurities in starting materials or solvent effects. Systematic replication studies should:

- Compare anhydrous vs. hydrated solvents (e.g., DMF with 0.1% HO).

- Use kinetic profiling (e.g., in situ IR spectroscopy) to identify rate-limiting steps.

- Validate reproducibility across multiple batches .

Q. How can researchers investigate the biological activity of this compound against enzyme targets?

- Methodological Answer :

- Enzyme Assays : Test inhibition of adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP) using UV-Vis spectroscopy to monitor substrate conversion (e.g., adenosine to inosine at 265 nm).

- Docking Studies : AutoDock Vina or Schrödinger Suite models interactions with active-site residues (e.g., hydrogen bonding with His238 in ADA) .

Q. Table 1. Key Synthetic Parameters for this compound

| Parameter | Optimal Condition | Reference |

|---|---|---|

| Solvent | Anhydrous DMF | |

| Temperature | 70°C | |

| Reaction Time | 12–16 hours | |

| Catalyst | Triethylamine (base) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.